molecular formula C17H23BrN2O B2570362 4-bromo-N-(4-(diisopropylamino)but-2-yn-1-yl)benzamide CAS No. 1421584-68-0

4-bromo-N-(4-(diisopropylamino)but-2-yn-1-yl)benzamide

Cat. No.: B2570362
CAS No.: 1421584-68-0
M. Wt: 351.288
InChI Key: ZLUPRMZPHZKBAT-UHFFFAOYSA-N
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Description

4-Bromo-N-(4-(diisopropylamino)but-2-yn-1-yl)benzamide is a synthetic organic compound known for its unique chemical structure and properties. It features a bromine atom attached to a benzamide core, with a diisopropylamino group and a but-2-yn-1-yl chain. This compound is of interest in various fields of scientific research, including medicinal chemistry and material science, due to its potential biological activities and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-N-(4-(diisopropylamino)but-2-yn-1-yl)benzamide typically involves multi-step organic reactions. One common method starts with the bromination of benzamide to introduce the bromine atom. This is followed by the alkylation of the benzamide with 4-(diisopropylamino)but-2-yn-1-yl bromide under basic conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran and bases such as potassium carbonate or sodium hydride.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Types of Reactions:

    Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the alkyne group. For example, hydrogenation can convert the alkyne to an alkene or alkane.

    Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with various organoboron reagents.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Hydrogenation: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

    Cross-Coupling: Palladium catalysts with bases like potassium carbonate in solvents such as toluene or ethanol.

Major Products:

    Substitution Products: Depending on the nucleophile, products can include azides, thiols, or amines.

    Hydrogenation Products: Alkenes or alkanes derived from the reduction of the alkyne group.

    Coupling Products: Biaryl compounds or other complex structures formed through cross-coupling reactions.

Scientific Research Applications

4-Bromo-N-(4-(diisopropylamino)but-2-yn-1-yl)benzamide is utilized in various scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug discovery, particularly for targeting specific enzymes or receptors.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: Researchers study its interactions with biological macromolecules to understand its mechanism of action and potential therapeutic effects.

    Chemical Synthesis: It serves as a building block in the synthesis of more complex molecules, facilitating the exploration of new chemical reactions and pathways.

Mechanism of Action

The mechanism by which 4-bromo-N-(4-(diisopropylamino)but-2-yn-1-yl)benzamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The diisopropylamino group can enhance its binding affinity and specificity, while the alkyne group may participate in covalent bonding with target proteins. The bromine atom can also play a role in halogen bonding, influencing the compound’s overall reactivity and interaction with biological systems.

Comparison with Similar Compounds

    4-Bromo-N-(prop-2-ynyl)benzamide: Similar structure but lacks the diisopropylamino group, which may result in different biological activities and reactivity.

    N-(4-(diisopropylamino)but-2-yn-1-yl)benzamide:

    4-Bromo-N-(but-2-yn-1-yl)benzamide: Lacks the diisopropylamino group, which can influence its binding properties and reactivity.

Uniqueness: 4-Bromo-N-(4-(diisopropylamino)but-2-yn-1-yl)benzamide stands out due to the combination of the bromine atom, the alkyne group, and the diisopropylamino moiety. This unique structure provides a balance of reactivity and stability, making it versatile for various chemical reactions and applications in scientific research.

Properties

IUPAC Name

4-bromo-N-[4-[di(propan-2-yl)amino]but-2-ynyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23BrN2O/c1-13(2)20(14(3)4)12-6-5-11-19-17(21)15-7-9-16(18)10-8-15/h7-10,13-14H,11-12H2,1-4H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLUPRMZPHZKBAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC#CCNC(=O)C1=CC=C(C=C1)Br)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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